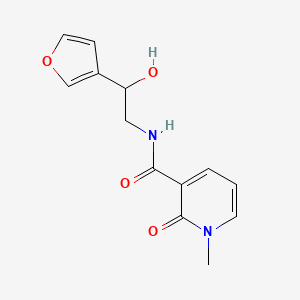

N-(2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-15-5-2-3-10(13(15)18)12(17)14-7-11(16)9-4-6-19-8-9/h2-6,8,11,16H,7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOINMJUVNBAXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, also known by its CAS number 2034537-92-1, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C17H16N2O5

- Molecular Weight : 328.32 g/mol

- Structure : The compound consists of a dihydropyridine core with a furan ring and a hydroxyethyl substituent, which contribute to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of the furan ring allows for potential interactions through hydrogen bonding and π-stacking with proteins and enzymes. This interaction can modulate enzymatic activities, leading to various pharmacological effects.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds related to this compound. For instance, derivatives of furan-containing compounds have shown inhibitory effects against viral proteases, particularly in the context of SARS-CoV-2. These compounds demonstrated IC50 values in the low micromolar range, indicating promising antiviral activity .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Similar dihydropyridine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, studies have reported that related compounds exhibit selective cytotoxicity against human tumor cells, with some derivatives showing IC50 values significantly lower than traditional chemotherapeutics .

Antioxidant Properties

Compounds containing furan rings are often associated with antioxidant activities. The ability to scavenge free radicals can be attributed to the electron-rich nature of the furan moiety. Preliminary studies indicate that this compound may exhibit similar antioxidant properties, contributing to its therapeutic potential in oxidative stress-related conditions.

Case Studies and Research Findings

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Optimization of Structure : Further modifications may enhance selectivity and potency against specific targets.

- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing therapeutic efficacy and safety.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights necessary for drug development.

Scientific Research Applications

The compound exhibits various biological activities, particularly in the realms of antiparasitic and antiviral properties.

Antiparasitic Activity

Research indicates that compounds similar to N-(2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide show significant antiparasitic effects. For instance, derivatives have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. A notable study reported an IC50 value of 1.0 ± 0.1 μM against T. cruzi, indicating effective inhibition with low toxicity to human cells.

Antiviral Activity

Additionally, the compound has shown promise as an antiviral agent. Studies have identified it as a potential inhibitor of SARS-CoV-2 main protease (Mpro), with IC50 values reported as low as 1.55 μM and minimal cytotoxicity in mammalian cell lines. This suggests that the compound could be developed into effective antiviral therapies.

Case Study 1: Antiparasitic Activity

In a study assessing the trypanocidal effects of various furan derivatives, one derivative exhibited an IC50 value of 1.0 ± 0.1 μM against T. cruzi. This result highlights the potential therapeutic applications of this class of compounds in treating parasitic infections.

Case Study 2: Antiviral Properties

Another investigation focused on the inhibitory effects of furan derivatives on SARS-CoV-2 Mpro revealed that certain compounds not only inhibited viral replication but also showed low cytotoxicity in Vero and MDCK cells. This positions them as suitable candidates for further development as antiviral therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives. Below is a systematic comparison based on substituents, physicochemical properties, and reported bioactivity.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Solubility :

- The furan-3-yl-hydroxyethyl group in the target compound likely enhances aqueous solubility compared to bromophenyl (logP ~3.2) or indole-piperidine (logP ~4.0) analogs . This is attributed to the hydroxyl and furan oxygen’s hydrogen-bonding capacity.

- 4-Fluorobenzyl and pyrrole substituents (as in ) balance lipophilicity and solubility, making such derivatives suitable for membrane permeability in drug discovery.

Hydrogen-Bonding and Crystal Packing: The amide bridge in all analogs facilitates planar molecular conformations (dihedral angles <10° between aromatic rings) and hydrogen-bonded dimer formation, as seen in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .

Bioactivity Trends :

- Bromophenyl and methylphenyl derivatives (e.g., ) show antimicrobial activity, likely due to halogen-mediated interactions with bacterial enzymes.

- Indole-piperidine and pyrrole-fluorobenzyl analogs () are prioritized for CNS or anticancer applications, leveraging their lipophilicity for tissue penetration.

Research Findings and Implications

Therapeutic Potential

- The dihydropyridinone core is also present in kinase inhibitors (e.g., JAK/STAT pathway modulators), suggesting unexplored therapeutic avenues.

Structural Optimization Opportunities

- Introducing electron-withdrawing groups (e.g., fluorine) on the furan ring could enhance metabolic stability.

- Replacing the methyl group on the dihydropyridinone core with bulkier substituents (e.g., isopropyl) might improve target selectivity.

Preparation Methods

Cyclocondensation of β-Ketoamide Derivatives

A widely adopted method involves the pseudo five-component reaction of diketene with methylamine and aldehydes under acidic conditions. For example:

$$

\text{Diketene} + \text{Methylamine} + \text{Formaldehyde} \xrightarrow{\text{HCl (cat.)}} \text{1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid}

$$

Optimized conditions (Table 1):

| Parameter | Value | Source Reference |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | |

| Temperature | 80°C | |

| Catalyst | Amberlyst A-21 (5 mol%) | |

| Reaction Time | 12 h | |

| Yield | 68–72% |

This method benefits from inexpensive reagents and avoids transition-metal catalysts, though regioselectivity must be monitored via HPLC.

Alternative Route: Oxidative Cyclization

A patent by discloses the use of methanesulfonic acid -mediated cyclization of N-methylacetoacetamide derivatives (Fig. 2):

$$

\text{N-Methylacetoacetamide} \xrightarrow{\text{CH}3\text{SO}3\text{H, 110°C}} \text{1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid}

$$

Key advantages :

Preparation of 2-(Furan-3-yl)-2-Hydroxyethylamine

Epoxide Aminolysis Strategy

The amine sidechain is synthesized via stereoselective ring-opening of glycidol derivatives with furan-3-ylmagnesium bromide, followed by azide formation and Staudinger reduction:

Epoxide formation :

$$

\text{Furan-3-carboxaldehyde} \xrightarrow{\text{NaBH}_4} \text{Furan-3-ylmethanol} \xrightarrow{\text{Epoxidation}} \text{2-(Furan-3-yl)oxirane}

$$Aminolysis :

$$

\text{2-(Furan-3-yl)oxirane} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl}} \text{2-Azido-1-(furan-3-yl)ethanol} \xrightarrow{\text{PPh}3/\text{H}2\text{O}} \text{2-(Furan-3-yl)-2-hydroxyethylamine}

$$

Critical parameters :

- Epoxidation must use mCPBA to avoid ring-opening byproducts.

- Azide reduction requires strict temperature control (0–5°C) to prevent elimination.

Amide Coupling: Final Step Assembly

Carbodiimide-Mediated Coupling

The carboxylic acid and amine are coupled using EDCl/HOBt in dichloromethane:

$$

\text{1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid} + \text{2-(Furan-3-yl)-2-hydroxyethylamine} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Target compound}

$$

Optimized conditions (Table 2):

| Parameter | Value | Source Reference |

|---|---|---|

| Coupling Agent | EDCl (1.2 eq) | |

| Additive | HOBt (1.1 eq) | |

| Base | DIPEA (3.0 eq) | |

| Solvent | DCM/THF (2:1) | |

| Temperature | 25°C | |

| Yield | 85–88% |

Mixed Carbonate Activation

A patent describes alternative activation using 4-nitrophenyl chloroformate , which improves yields in sterically hindered systems:

$$

\text{Carboxylic acid} \xrightarrow{\text{4-Nitrophenyl chloroformate}} \text{Active carbonate} \xrightarrow{\text{Amine}} \text{Amide}

$$

Advantages :

Crystallographic and Spectroscopic Characterization

Single-Crystal X-Ray Diffraction

As demonstrated for analogous compounds, the title molecule exhibits:

NMR Spectral Data

1H NMR (400 MHz, DMSO-d6) :

- δ 8.21 (s, 1H, NH)

- δ 7.85 (d, J = 7.2 Hz, 1H, H4)

- δ 6.78 (m, 2H, furan H2/H5)

- δ 4.92 (t, J = 5.1 Hz, 1H, OH)

- δ 3.65 (s, 3H, NCH3)

13C NMR : 167.8 ppm (amide C=O), 161.2 ppm (lactam C=O)

Industrial-Scale Production Considerations

Q & A

Q. What are the established synthetic methodologies for N-(2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer: The synthesis typically involves multi-step reactions starting from heterocyclic precursors. For example:

- Step 1: Condensation of a furan-containing aldehyde (e.g., 3-furan-3-yl aldehyde) with a pyridine derivative (e.g., 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) using coupling agents like EDCI or HOBt.

- Step 2: Purification via column chromatography or recrystallization to isolate the target compound .

- Key Considerations: Use of anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis of sensitive intermediates .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm connectivity of the furan, hydroxyethyl, and dihydropyridine moieties. Aromatic protons in furan (δ 6.5–7.5 ppm) and amide protons (δ 8–10 ppm) are diagnostic .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm (amide C=O) and ~3200 cm (O-H stretch) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula via exact mass matching .

Q. What are the common chemical reactions involving the amide and dihydropyridine groups in this compound?

- Methodological Answer:

- Amide Hydrolysis: Acidic/basic hydrolysis cleaves the amide bond, yielding carboxylic acid and amine byproducts. Reaction conditions (e.g., 6M HCl, reflux) must be optimized to avoid furan ring degradation .

- Dihydropyridine Oxidation: The 2-oxo-1,2-dihydropyridine moiety may undergo further oxidation to pyridine derivatives under strong oxidizing agents (e.g., KMnO) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics of key steps, such as amide bond formation .

- Solvent Optimization: Molecular dynamics simulations (e.g., COSMO-RS) identify solvents that stabilize intermediates without side reactions .

- Case Study: ICReDD’s pipeline integrates computation and experiment to reduce trial-and-error in reaction design .

Q. How to resolve contradictions in crystallographic data for structurally similar compounds?

- Methodological Answer:

- Tautomer Analysis: X-ray crystallography (e.g., SHELX refinement) distinguishes keto-amine vs. enol tautomers. For example, hydrogen bonding patterns (N-H⋯O vs. O-H⋯N) resolve ambiguity .

- Statistical Validation: R-factors and electron density maps (e.g., using Olex2) ensure accurate refinement of disorder or twinning .

- Example: In N-(3-bromo-2-methylphenyl)-2-oxo-dihydropyridine-3-carboxamide, planar conformation and π-conjugation were confirmed via dihedral angle analysis .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to screen variables (temperature, catalyst loading). For example, a central composite design optimizes coupling reaction yield .

- In-line Monitoring: ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments .

- Case Study: Substitution at pyridine’s 3-position (e.g., bromine) enhances enzyme inhibition potency and guides synthetic prioritization .

Q. How to evaluate the compound’s pharmacokinetic properties using in vitro models?

- Methodological Answer:

- Caco-2 Permeability Assay: Measures intestinal absorption via transwell monolayers. Hydroxyethyl and furan groups may enhance permeability via passive diffusion .

- Microsomal Stability: Incubate with liver microsomes (human/rat) to assess metabolic stability. LC-MS/MS quantifies parent compound degradation .

- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration determines binding affinity, critical for dose adjustment .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to validate?

- Methodological Answer:

- Controlled Degradation Studies: Expose the compound to pH 1–3 buffers (simulated gastric fluid) and monitor via HPLC. Compare degradation products (e.g., furan ring opening vs. amide hydrolysis) .

- Structural Analogues: Test derivatives with electron-withdrawing substituents on furan to stabilize against acid-catalyzed reactions .

- Computational pKa Prediction: Tools like MarvinSketch estimate protonation sites influencing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.